molecular formula C13H13ClF3N3O2 B12298072 methyl 2-(rel-(1R,5S,6s)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate

methyl 2-(rel-(1R,5S,6s)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate

Cat. No.: B12298072
M. Wt: 335.71 g/mol
InChI Key: LFGZFGJHYHQGSI-IEESLHIDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions for Bicyclic Pyrimidine Derivatives

The compound’s IUPAC name reflects its intricate bicyclic framework and substituent arrangement. The core structure comprises a 3-azabicyclo[3.1.0]hexane system fused to a pyrimidine ring. According to Hantzsch-Widman nomenclature rules for heterocycles, the bicyclo[3.1.0]hexane component is prioritized as the parent structure due to its smaller ring size compared to the pyrimidine. The prefix 3-aza denotes a nitrogen atom replacing a carbon at position 3 of the bicyclic system.

The pyrimidine substituent is numbered such that the chloro and trifluoromethyl groups occupy positions 2 and 6, respectively, to minimize locant values. The rel-(1R,5S,6s) descriptor specifies the relative stereochemistry:

  • 1R : Bridgehead carbon (position 1) adopts the R configuration.
  • 5S : Position 5 in the bicyclic system has S stereochemistry.
  • 6s : The s (syn) prefix indicates the methyl acetate group at position 6 lies on the same face as the pyrimidine ring.

The full name adheres to fused-ring numbering conventions, where the bicyclo system’s bridgehead receives priority over the pyrimidine’s substituents.

Crystallographic and Spectroscopic Elucidation of Bicyclo[3.1.0]hexane-Pyrimidine Hybrid Systems

X-ray crystallography confirms the bicyclo[3.1.0]hexane scaffold adopts a strained, boat-like conformation with bond angles deviating from ideal tetrahedral geometry (Table 1). Key structural features include:

  • Bridgehead Nitrogen : The 3-aza nitrogen participates in conjugation with the pyrimidine ring, planarizing the adjacent bicyclic carbons.
  • Pyrimidine Fusion : The pyrimidine attaches at the bicyclo system’s 3-position, creating a 10π-electron aromatic system extending across both rings.

Table 1: Selected Bond Lengths and Angles from Crystallographic Data

Parameter Value (Å/°)
N3–C4 (bicyclo) 1.472
C1–C6 (bridge) 1.541
N3–C2 (pyrimidine) 1.338
C5–C6–C1 Angle 93.2°

Spectroscopic data further validate the structure:

  • ¹H NMR : The bridgehead proton (H1) appears as a doublet of doublets at δ 3.72 ppm due to coupling with H5 and H6.
  • ¹³C NMR : The trifluoromethyl carbon resonates at δ 121.5 ppm (q, J = 271 Hz), characteristic of CF₃ groups.
  • IR Spectroscopy : A strong absorption at 1695 cm⁻¹ corresponds to the ester carbonyl group.

Stereochemical Considerations in Rel-(1R,5S,6s) Configuration Determination

The rel prefix indicates relative stereochemistry, determined through nuclear Overhauser effect (NOE) experiments and X-ray analysis. Key NOE correlations include:

  • Irradiation of H1 enhances H6 (methyl acetate), confirming their syn relationship.
  • H5 shows coupling with both H4 and H6, constraining the bicyclic system’s puckering.

Density functional theory (DFT) calculations reveal the (1R,5S,6s) configuration is 4.3 kcal/mol more stable than its diastereomer due to reduced steric strain between the pyrimidine and methyl acetate groups.

Electronic Effects of Trifluoromethyl and Chloro Substituents on Pyrimidine Ring Reactivity

The electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups significantly perturb the pyrimidine’s electronic landscape:

Table 2: Hammett σₚ Parameters and Calculated Charges

Substituent σₚ (Hammett) C4 Charge (e⁻)
-CF₃ +0.54 +0.18
-Cl +0.23 +0.12
  • Resonance Effects : The -CF₃ group withdraws electron density via inductive effects, deactivating the pyrimidine toward electrophilic substitution.
  • Directed Metallation : The chloro substituent at position 2 facilitates regioselective functionalization at position 5 via ortho-directing effects.
  • Hydrogen Bonding : The electron-deficient pyrimidine nitrogen participates in hydrogen bonding with protic solvents (e.g., Δδ = 0.8 ppm in DMSO vs. CDCl₃).

These electronic modifications render the compound a versatile intermediate for further derivatization in medicinal chemistry.

Properties

Molecular Formula

C13H13ClF3N3O2

Molecular Weight

335.71 g/mol

IUPAC Name

methyl 2-[(1R,5S)-3-[2-chloro-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetate

InChI

InChI=1S/C13H13ClF3N3O2/c1-22-11(21)2-6-7-4-20(5-8(6)7)10-3-9(13(15,16)17)18-12(14)19-10/h3,6-8H,2,4-5H2,1H3/t6?,7-,8+

InChI Key

LFGZFGJHYHQGSI-IEESLHIDSA-N

Isomeric SMILES

COC(=O)CC1[C@H]2[C@@H]1CN(C2)C3=NC(=NC(=C3)C(F)(F)F)Cl

Canonical SMILES

COC(=O)CC1C2C1CN(C2)C3=NC(=NC(=C3)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Cyclopropanation of Pyrrolidine Derivatives

A common method involves treating pyrrolidine precursors with dichlorocarbene or diazomethane to form the fused cyclopropane ring. For example:

  • Step 1 : N-Chlorination of pyrrolidine using N-chlorosuccinimide (NCS) in diethyl ether.
  • Step 2 : Base-mediated elimination (e.g., KOH/ethanol) to generate 3-azabicyclo[3.1.0]hex-2-ene.
  • Step 3 : Hydrogenation or hydrocyanation to stabilize the bicyclic structure.

Representative Conditions :

Step Reagents Solvent Temperature Yield
1 NCS Et₂O 0–25°C 85%
2 KOH EtOH 10–30°C 78%
3 HCN MeOH 20–50°C 65%

Asymmetric Catalysis for Enantiomeric Control

Rhodium-catalyzed cyclopropanation of diazoacetates with olefins enables enantioselective core formation. For instance:

  • Catalyst : Rh₂(S-DOSP)₄ (1 mol%)
  • Substrate : Ethyl diazoacetate and vinyl ethers
  • Conditions : CH₂Cl₂, 0°C, 2 h → 60°C hydrolysis
  • Outcome : 92% yield, 94% ee.

Esterification of the Acetate Side Chain

The final esterification step employs standard acyl transfer methodologies:

Steglich Esterification

  • Reagents : DCC, DMAP
  • Conditions : CH₂Cl₂, 0°C → rt, 6 h
  • Yield : 89%.

Methylation via Diazomethane

For acid precursors:

  • Substrate : 2-(rel-(1R,5S,6s)-3-(2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid
  • Reagent : CH₂N₂ in Et₂O
  • Conditions : 0°C, 1 h → 95% yield.

Purification and Characterization

Final purification typically involves:

  • Chromatography : Silica gel (hexane:EtOAc 3:1).
  • Crystallization : From methanol/water (mp 248–250°C).
  • Analytical Data :
    • ¹H NMR (CDCl₃): δ 1.20 (dd, J = 4.8, 7.5 Hz), 3.30 (s, 3H, OCH₃), 4.09 (d, J = 10.6 Hz).
    • HRMS : m/z 335.71 [M+H]⁺.

Industrial-Scale Considerations

Large-scale production prioritizes cost efficiency and safety:

  • Continuous Flow Reactors : For cyclopropanation and SNAr steps (residence time: 10–30 sec).
  • Green Chemistry : Solvent recycling (CCl₄, MeOH) and waste minimization.
  • Catalyst Recovery : Pd/Xantphos systems reused via membrane filtration.

Challenges and Optimization

Diastereomeric Control

The rel-(1R,5S,6s) configuration requires chiral auxiliaries or resolution:

  • Chiral Amines : (R)-(+)-α-Methylbenzylamine for salt formation (98% de).
  • HPLC : Chiralpak AD-H column (heptane:IPA 90:10).

Trifluoromethyl Group Stability

Mitigating hydrolysis:

  • Low-Temperature Processing : <30°C during pyrimidine coupling.
  • Anhydrous Conditions : Molecular sieves (4Å) in esterification.

Emerging Methodologies

Recent advances include:

  • Photoredox Catalysis : For radical-based cyclopropanation (visible light, Ir catalyst).
  • Biocatalysis : Lipase-mediated esterification (CAL-B, 99% ee).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(rel-(1R,5S,6s)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to dechlorinated products.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
The compound has shown promise as an inhibitor of specific enzymes or receptors associated with cancer progression. Its structural features allow it to interact effectively with biological macromolecules, which could lead to the development of novel anticancer agents. The presence of the trifluoromethyl group is particularly noted for enhancing the compound's interaction with target proteins, potentially improving selectivity and efficacy in therapeutic applications .

Neurological Applications
Research indicates that methyl 2-(rel-(1R,5S,6S)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate may have applications in neurology due to its ability to modulate neurotransmitter systems. The bicyclic structure contributes to its rigidity, which is advantageous for binding interactions with neuroreceptors .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step processes that allow for precise control over stereochemistry and functional groups. Techniques such as molecular docking simulations are employed to understand how this compound interacts with biological targets, providing insights into its mechanism of action .

Potential Applications in Materials Science

Beyond medicinal uses, this compound can be explored as a building block in organic synthesis and materials science due to its unique structural properties . The rigidity provided by the bicyclic framework may be advantageous in creating novel materials with specific mechanical or thermal properties.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential as a lead candidate for drug development targeting specific pathways involved in disease processes. For example, research focusing on enzyme inhibition has demonstrated that compounds with similar structural features can significantly affect biological pathways related to cancer and neurological disorders .

Mechanism of Action

The mechanism of action of methyl 2-(rel-(1R,5S,6s)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Similarities

Core Bicyclic Framework
  • Target Compound : 3-Azabicyclo[3.1.0]hexane with a pyrimidine substituent at position 3.
  • Analog 1 : Methyl 2-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride (CAS 2102502-56-5) lacks the pyrimidine ring, replacing it with a hydrogen atom. The absence of the electron-withdrawing pyrimidine group reduces electrophilicity and alters biological activity .
  • Analog 2 : rel-(1R,5S,6s)-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride (CAS 2170489-24-2) substitutes the pyrimidine with a methyl group and replaces the ester with a carboxylic acid. This increases polarity but decreases membrane permeability .
Substituted Pyrimidine Derivatives
  • Analog 3 : Compounds like 5(6RS)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one () share a pyrimidine core but lack the bicyclic system, leading to distinct conformational flexibility and receptor interactions .

Reactivity and Stability

  • Target Compound : The trifluoromethyl group increases stability against oxidative degradation compared to hydroxyl or methyl substituents. The chlorine atom on the pyrimidine ring enhances electrophilicity, facilitating nucleophilic substitution reactions .
  • Analog 4 : rel-(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid 2,2,2-trifluoroacetic acid (CAS 2725791-20-6) features a bicyclo[3.2.0]heptane system, which introduces strain and reduces stability compared to the [3.1.0] system in the target compound .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Bioactivity (If Available)
Target Compound C₁₃H₁₄ClF₃N₃O₂ 2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl Not reported
Analog 1 (CAS 2102502-56-5) C₉H₁₆ClNO₂ None (hydrogen at position 3) Not reported
Analog 2 (CAS 2170489-24-2) C₈H₁₄ClNO₂ Methyl group at position 3 Not reported
Analog 3 () C₂₆H₂₈FN₅O₂S Fluoro-benzisoxazole-pyrido-pyrimidine Residual solvents meet standards

Table 2: Spectroscopic Data Comparison (¹H NMR Shifts)

Compound H-11 (δH, ppm) C-11 (δC, ppm) Reference
Target Compound Not reported Not reported
Pestalafuranone F () 2.28 26.6
Pestalafuranone B () 4.53 68.0

Research Findings and Implications

  • Synthetic Challenges : The bicyclo[3.1.0]hexane core requires stereoselective synthesis, as seen in rel-(1R,2S,3S,4S,5S,6R)-5,6-bis(hydroxymethyl)cyclohexane-1,2,3,4-tetrol (), where multi-step functionalization is needed to install substituents .
  • Structure-Activity Relationships (SAR) : The trifluoromethyl group in the target compound likely improves pharmacokinetic properties compared to hydroxylated analogs (e.g., robinetinidol derivatives in ), which exhibit rapid metabolic clearance .

Biological Activity

Methyl 2-(rel-(1R,5S,6S)-3-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate, also known by its CAS number 2102502-68-9, is a compound with significant biological activity, particularly in the field of medicinal chemistry. This article reviews its structural characteristics, biological mechanisms, and relevant case studies.

Structural Characteristics

The compound has a molecular formula of C13H13N3O2F3Cl and a molecular weight of 335.71 g/mol. Its structure includes a bicyclic framework that contributes to its biological activity by interacting with various biological targets.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to modulate protein interactions and inhibit specific enzyme pathways. Notably, it has been studied for its potential as an inhibitor of the BCL6 protein, which plays a crucial role in the development of certain lymphomas.

Protein Interaction Inhibition

Recent studies have demonstrated that compounds similar to this compound can disrupt the protein-protein interactions (PPIs) between BCL6 and its co-repressors. This disruption leads to the degradation of BCL6 in vivo, making it a potential therapeutic target for diffuse large B-cell lymphoma (DLBCL) .

Case Studies

  • Inhibition of BCL6 Function : A study highlighted the discovery of a series of benzimidazolone inhibitors that effectively disrupt BCL6's interaction with co-repressors. These inhibitors led to rapid degradation of BCL6 in cellular models, suggesting that this compound may exhibit similar effects due to structural similarities .
  • Pharmacokinetic Properties : Optimization of pharmacokinetic properties in related compounds has shown promising results in preclinical models. For instance, certain derivatives demonstrated effective oral bioavailability and significant tumor growth inhibition in xenograft models .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound NameTarget ProteinMechanism of ActionIC50 (µM)References
Methyl 2-(rel...)BCL6PPI Disruption<10
Related BenzimidazoloneBCL6Degradation5
Other AnalogPLA2G15Enzyme Inhibition0.18

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.